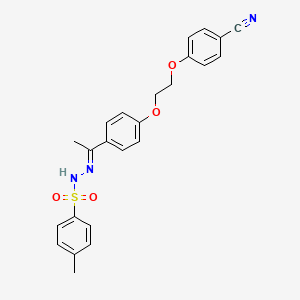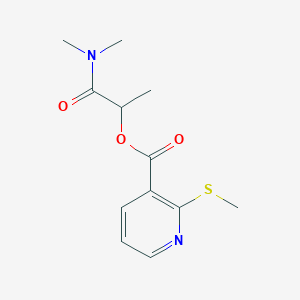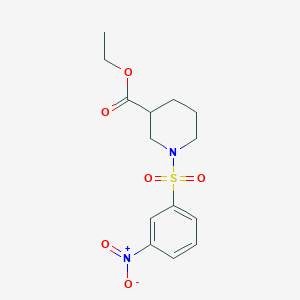![molecular formula C24H19N3O4S B2772038 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide CAS No. 902295-02-7](/img/new.no-structure.jpg)
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O4S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structures and Chemical Synthesis
Crystal Structure Analysis : The studies on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, demonstrate the folded conformation about the methylene C atom of the thioacetamide bridge. This structural insight is crucial for understanding the molecular geometry and intramolecular interactions, which could be relevant to the compound of interest (Subasri et al., 2016).
Synthetic Routes : Research on synthetic routes to related pyrimidine compounds provides methodologies for creating derivatives with potential biological activities. For instance, the synthesis of 2-(Pyrimidin-2'-yl)acetic acids and esters outlines general approaches to access structurally related compounds, which could be applied to synthesize the compound with specific functional groups (Brown & Waring, 1977).
Biological Activity and Pharmaceutical Applications
Aldose Reductase Inhibitors : The synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids and their evaluation as aldose reductase inhibitors highlight the potential therapeutic applications of thienopyrimidin derivatives in treating complications related to diabetes, such as cataracts and neuropathy. Some compounds within this class exhibit potent in vitro activity, suggesting a possible research avenue for the compound in focus (Ogawva et al., 1993).
Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Studies on dual inhibitors of thymidylate synthase and dihydrofolate reductase illustrate the significance of thienopyrimidine derivatives in cancer therapy. The classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates represent a promising class for developing potent anticancer agents (Gangjee et al., 2008).
Propriétés
Numéro CAS |
902295-02-7 |
|---|---|
Formule moléculaire |
C24H19N3O4S |
Poids moléculaire |
445.49 |
Nom IUPAC |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24(26)30)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
Clé InChI |
GOKLFMDOWBEDHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2771955.png)
![Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2771961.png)
![3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2771962.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771963.png)
![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)
![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)
![3-(benzenesulfonyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]propanamide](/img/structure/B2771968.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide](/img/structure/B2771970.png)



![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)
![N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)
